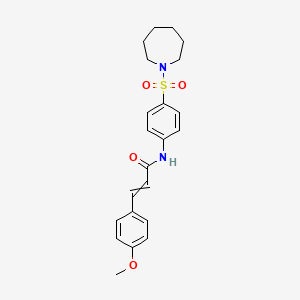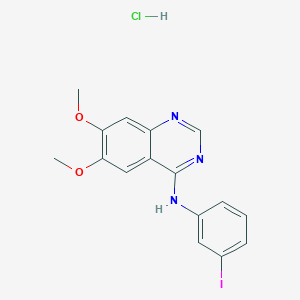![molecular formula C17H11ClFNO B12457550 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol](/img/structure/B12457550.png)
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol is a Schiff base compound, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol involves the condensation reaction between 3-chloro-4-fluoroaniline and 2-hydroxy-1-naphthaldehyde. The reaction is typically carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization .
Analyse Des Réactions Chimiques
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Applications De Recherche Scientifique
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol has been studied for its antibacterial activity. It has shown promising results against various bacterial strains, making it a potential candidate for the development of new antibacterial agents.
Mécanisme D'action
The antibacterial activity of 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol is believed to be due to its ability to interact with bacterial cell membranes and enzymes. The compound can form complexes with metal ions, which enhances its ability to disrupt bacterial cell walls and inhibit enzyme activity. This leads to the death of bacterial cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}naphthalen-1-ol include other Schiff bases derived from naphthaldehyde and substituted anilines. For example:
(E)-1-(((3-nitrophenyl)imino)methyl)naphthalen-2-ol: This compound has similar structural features but with a nitro group instead of chloro and fluoro groups.
4-Chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol: Another Schiff base with similar antibacterial properties.
These compounds share similar synthetic routes and applications but differ in their specific substituents, which can influence their chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H11ClFNO |
|---|---|
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
2-[(3-chloro-4-fluorophenyl)iminomethyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H11ClFNO/c18-15-9-13(7-8-16(15)19)20-10-12-6-5-11-3-1-2-4-14(11)17(12)21/h1-10,21H |
Clé InChI |
OOXYMJXESMOHRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2O)C=NC3=CC(=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-nitrophenyl)carbonyl]-2-[4-(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12457469.png)

![N-[6-(p-Tolyl)-4-(trifluoromethyl)pyrimidin-2yl]glycine](/img/structure/B12457475.png)

![6-[(2-aminocyclohexyl)amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1H,2H-pyrrolo[3,4-c]pyridin-3-one hydrochloride](/img/structure/B12457481.png)
![2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B12457489.png)



![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B12457511.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12457516.png)
![N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine](/img/structure/B12457531.png)

methanone](/img/structure/B12457537.png)
